molecular formula C9H19NO2 B554682 (S)-2-Aminononanoic acid CAS No. 133444-84-5

(S)-2-Aminononanoic acid

Cat. No.: B554682
CAS No.: 133444-84-5
M. Wt: 173.25 g/mol
InChI Key: JVPFOKXICYJJSC-QMMMGPOBSA-N
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Description

(S)-2-Aminononanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a nonane backbone. The compound is chiral, meaning it has a specific three-dimensional arrangement, and the (S)-configuration indicates its stereochemistry.

Scientific Research Applications

(S)-2-Aminononanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Serves as a precursor for the synthesis of peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

Mode of Action

Amino acids generally interact with their targets by binding to specific receptors or enzymes, triggering a series of biochemical reactions . .

Biochemical Pathways

As an amino acid derivative, it might be involved in protein synthesis or other amino acid-related metabolic pathways

Pharmacokinetics

The pharmacokinetics of (S)-2-Aminononanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. As an amino acid derivative, it might be absorbed and distributed in the body similarly to other amino acids. It could be metabolized by various enzymes and excreted through the kidneys . .

Result of Action

Given its structure, it might influence protein structure and function, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminononanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable nonane derivative.

    Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound often employs biocatalysis, where specific enzymes catalyze the formation of the desired enantiomer. This method is preferred due to its high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminononanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Produces oxo derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Forms substituted amino acids.

Comparison with Similar Compounds

    ®-2-Aminononanoic acid: The enantiomer of (S)-2-Aminononanoic acid with different stereochemistry.

    2-Aminooctanoic acid: A shorter-chain analog with similar functional groups.

    2-Aminodecanoic acid: A longer-chain analog with similar functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in biochemical interactions. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Properties

IUPAC Name

(2S)-2-aminononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPFOKXICYJJSC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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